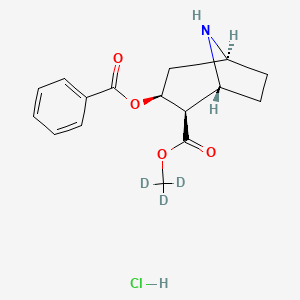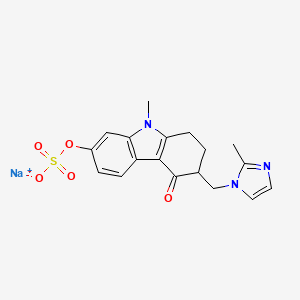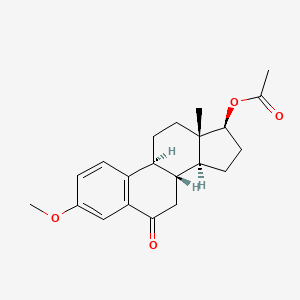![molecular formula C11H10N2 B13852805 2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
2,3-Dihydroimidazo[2,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of isoquinoline derivatives. One common method is the reaction of isoquinoline-1-amine with α-haloacetic acids under basic conditions . Another approach involves the cyclization of 2-ethynylbenzaldehyde with ortho-phenylenediamines in ethanol, which is an environmentally benign method .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxo-2,3-dihydroimidazo[2,1-a]isoquinoline.
Substitution: It reacts with nitrous acid, acylating agents, aromatic aldehydes, and arenediazonium salts to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitrous acid, acyl chlorides, and arenediazonium salts are used under acidic or basic conditions.
Major Products:
Oxidation: 2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-dihydroimidazo[2,1-a]isoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . These interactions can lead to the inhibition of tumor cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline: An oxidized derivative with similar biological activities.
5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines: Known for their strong antitumor activity.
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with potential antitumor properties.
Uniqueness: 2,3-Dihydroimidazo[2,1-a]isoquinoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H10N2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-5,7H,6,8H2 |
InChI-Schlüssel |
VCDSGPJDMCYMRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=CC3=CC=CC=C3C2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



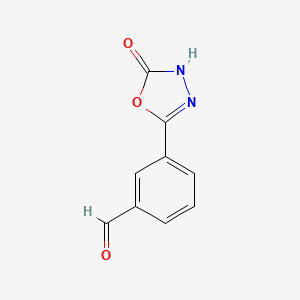
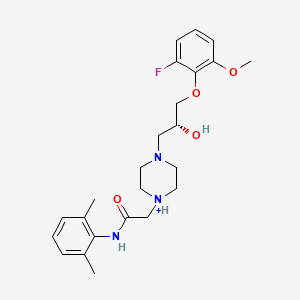
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
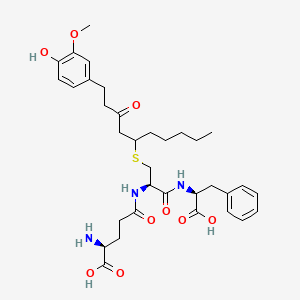
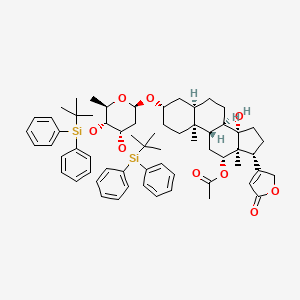
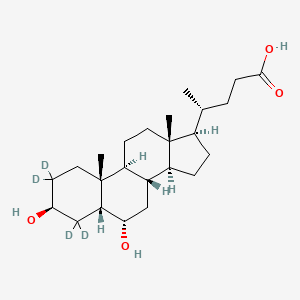
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
